molecular formula C21H19Cl2N5 B3139487 1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 477845-29-7

1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3139487
CAS RN: 477845-29-7
M. Wt: 412.3 g/mol
InChI Key: PDSQCWCGDJJJTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes to access this pyrazolo[3,4-d]pyrimidine scaffold. For instance, one approach might involve the condensation of appropriate precursors followed by cyclization to form the fused ring system. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Overview of Research Trends

Research on 1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds focuses on exploring their potential in various scientific fields. The synthesis of N-heterocycles, like pyrazolo[3,4-d]pyrimidine derivatives, has attracted attention due to their structural motif, which is prevalent in many natural products and therapeutically active compounds. These compounds have shown a broad range of medicinal properties, including anticancer, anti-inflammatory, and CRF1 antagonistic effects, highlighting their versatility and potential for drug development.

Synthesis and Medicinal Aspects

The synthesis of N-heterocycles using tert-butanesulfinamide demonstrates general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology is crucial for creating compounds that possess significant biological and therapeutic applications (Philip et al., 2020). Similarly, the pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged heterocycle in drug discovery, used as a building block for developing drug-like candidates with a wide range of medicinal properties. The structural-activity relationship (SAR) studies emphasize the scaffold's significance in targeting various diseases (Cherukupalli et al., 2017).

Bioactivities and Optical Sensors

Compounds containing pyrazolo[3,4-d]pyrimidine structures have been studied for their potential as optical sensors and in various biological applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, besides their therapeutic uses. This dual functionality showcases the versatility of these compounds in both medicinal chemistry and material science (Jindal & Kaur, 2021).

properties

IUPAC Name

1-tert-butyl-3,6-bis(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5/c1-21(2,3)28-20-16(17(27-28)12-4-8-14(22)9-5-12)18(24)25-19(26-20)13-6-10-15(23)11-7-13/h4-11H,1-3H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSQCWCGDJJJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC(=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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